Ammonium fluoride--zirconium (1/1/1)
Description
Nomenclature and Chemical Identity
The compound ammonium fluoride-zirconium (1/1/1) corresponds to the formula NH~4~ZrF~5~·0.75H~2~O , as established by single-crystal X-ray diffraction studies. Its systematic IUPAC name is ammonium pentafluorozirconate(IV) hemihydrate , reflecting the 1:1:5 molar ratio of ammonium (NH~4~^+^), zirconium (Zr^4+^), and fluoride (F^-^) ions, with partial hydration. The "1/1/1" designation refers to the molar equivalence between ammonium and zirconium components, a rarity among zirconium-fluoride coordination complexes, which typically exhibit higher fluoride-to-metal ratios.
Key structural features include:
- Coordination geometry : Zirconium adopts a seven-coordinate monocapped trigonal prismatic configuration, bonded to five fluoride ions and two oxygen atoms from water molecules.
- Hydrogen bonding : NH~4~^+^ cations engage in N–H···F interactions with adjacent fluorozirconate anions, stabilizing the lattice.
| Crystallographic Parameters | Values |
|---|---|
| Space group | B 1 1 b |
| Unit cell dimensions | a = 23.013 Å, b = 15.158 Å, c = 6.721 Å |
| Unit cell angles | α = 90°, β = 90°, γ = 118.76° |
| Formula units per cell (Z) | 4 |
Historical Development of Zirconium-Fluoride Coordination Chemistry
Zirconium-fluoride chemistry emerged in the early 20th century alongside advances in metallurgy and nuclear technology. The first ammonium fluorozirconate, (NH~4~)~2~ZrF~6~ , was synthesized in 1925 via precipitation from zirconium tetrafluoride and ammonium fluoride solutions. However, the (1/1/1) variant remained elusive until 1991, when Bukvetskii et al. resolved the crystal structure of NH~4~ZrF~5~·0.75H~2~O using single-crystal diffraction. This breakthrough revealed:
- Non-stoichiometric hydration : Unlike related hydrates, this compound retains only 0.75 water molecules per formula unit, creating a partially disordered lattice.
- Synthetic pathways : The compound forms via slow evaporation of aqueous NH~4~F and ZrF~4~ solutions at 40–50°C, yielding hexagonal crystals.
The development of zirconium-fluoride complexes paralleled technological demands, particularly in nuclear reactor cladding (due to Zr’s low neutron absorption) and fluoride adsorption materials.
Position in Periodic Table Trends: Group IV Transition Metals
Zirconium resides in Group IV of the periodic table, alongside titanium (Ti) and hafnium (Hf). Its fluoride coordination chemistry exhibits distinct trends:
- Oxidation states : Zr predominantly assumes the +4 oxidation state, favoring high-coordination-number complexes (e.g., [ZrF~7~]^3−^). This contrasts with Ti^4+^, which typically forms six-coordinate octahedral complexes.
- Ionic radius : Zr^4+^ has an ionic radius of 0.84 Å (coordination number = 8), enabling larger coordination spheres than Ti^4+^ (0.745 Å). This property permits unusual geometries, such as the seven-coordinate structure in NH~4~ZrF~5~·0.75H~2~O.
- Lewis acidity : Zr^4+^ acts as a strong Lewis acid, readily binding hard bases like fluoride. The stability constant (log β) for [ZrF~7~]^3−^ exceeds that of analogous Ti complexes by three orders of magnitude, explaining zirconium’s preference for fluoride-rich coordination environments.
Properties
CAS No. |
189002-76-4 |
|---|---|
Molecular Formula |
FH4NZr |
Molecular Weight |
128.26 g/mol |
IUPAC Name |
azanium;zirconium;fluoride |
InChI |
InChI=1S/FH.H3N.Zr/h1H;1H3; |
InChI Key |
GOZLPQZIQDBYMO-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[F-].[Zr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium fluoride–zirconium (1/1/1) typically involves the reaction of zirconium compounds with ammonium fluoride. One common method is the reaction of zirconium oxychloride with ammonium fluoride in an aqueous solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of ammonium fluoride–zirconium (1/1/1) often involves large-scale chemical processes. The raw materials, including zirconium compounds and ammonium fluoride, are mixed in precise ratios and subjected to controlled reaction conditions. The resulting product is then purified and processed to obtain the final compound.
Chemical Reactions Analysis
Reaction Mechanisms
The reaction of ammonium acid fluoride (NH₄F·xHF) with plasma-dissociated zircon (PDZ, ZrO₂SiO₂) forms (NH₄)₃ZrF₇ as a primary intermediate. This occurs through a dry fluorination route , where NH₄F·xHF acts as a fluorinating agent, replacing oxide ions in PDZ with fluoride . The reaction proceeds via:
The silicon-containing intermediate (NH₄)₂SiF₆ decomposes at lower temperatures, facilitating separation of zirconium compounds .
Kinetics and Reaction Parameters
The reaction of PDZ with NH₄F·1.5HF achieves near-complete conversion within 5 minutes at temperatures below 100°C , with higher HF content in the ammonium acid fluoride enhancing reactivity . The activation energy (Eₐ) for this process is 40 kJ/mol , indicating low energy requirements for the reaction .
| Parameter | Value | Source |
|---|---|---|
| Activation Energy | 40 kJ/mol | |
| Reaction Time | <5 minutes | |
| Temperature Range | <100°C |
Decomposition Pathways
The intermediate (NH₄)₃ZrF₇ undergoes thermal decomposition to form zirconium tetrafluoride (ZrF₄) , a precursor for zirconium metal production. The decomposition occurs in a stepwise manner:
Thermogravimetric analysis confirms that ZrF₄ retains <15% impurities (e.g., ZrO₂, hydrates) under controlled conditions .
Solubility Characteristics
The solubility of (NH₄)₃ZrF₇ in 3 mol/L NH₄F–ethanol mixtures is slightly higher than (NH₄)₃ScF₆ but significantly lower than (NH₄)₂TiF₆ . In mixed systems with impurities (Fe, Al, Zr, Ti), the solubility of (NH₄)₃ZrF₇ decreases due to ionic strength effects, while ammonium aluminum hexafluoride becomes more soluble .
| Compound | Solubility (g/L) | Source |
|---|---|---|
| (NH₄)₃ZrF₇ | ~1.72–0.025 | |
| (NH₄)₃ScF₆ | ~1.5 | |
| (NH₄)₂TiF₆ | ~0.112–0.025 |
Challenges and Considerations
-
Impurity Management : Co-deposition of Fe, Al, or Ti fluorides reduces purity in mixed systems .
-
Thermal Stability : (NH₄)₃ZrF₇ decomposes at 260–350°C , requiring precise temperature control during processing .
-
Recycling : Byproducts (NH₃, HF) can be reused to regenerate ammonium acid fluoride, enhancing process sustainability .
This synthesis highlights the role of ammonium fluoride-zirconium compounds in advancing dry fluorination technologies for critical metal production.
Scientific Research Applications
Fluorination Processes
Ammonium fluoride serves as an effective fluorinating agent for zirconium compounds. It is particularly useful in synthesizing zirconium tetrafluoride (ZrF4), a precursor for zirconium metal production. The reaction kinetics of ammonium fluoride with zircon have been studied extensively, revealing that it can facilitate the conversion of plasma-dissociated zircon into ZrF4 at lower temperatures compared to traditional methods using hydrogen fluoride or fluorine gas.
Kinetic Studies
- The activation energy for the reaction of ammonium fluoride with zircon was determined to be approximately 40 kJ/mol, indicating a relatively low energy requirement for the reaction to proceed efficiently .
- Near-complete conversion of zircon was achieved within five minutes at temperatures below 100°C when using ammonium fluoride, showcasing its effectiveness as a fluorinating agent .
Glass Production
In the glass manufacturing industry, ammonium bifluoride and ammonium fluoride-zirconium compounds have been utilized to enhance the quality and properties of fluoride glasses. These compounds can react with zirconium fluoride monohydrate to produce dry ammonium heptafluorozirconate, which is beneficial for glass batching processes.
Impact on Glass Quality
- The incorporation of ammonium fluoride in glass formulations improves the melting behavior and optical properties of the final product.
- Studies indicate that using these compounds leads to better control over the glass composition, resulting in enhanced durability and clarity .
Nanotechnology Applications
Ammonium fluoride-zirconium compounds are also being explored in nanotechnology. Their unique properties allow them to be used in various applications such as:
- Synthesis of Nanomaterials : The compound plays a role in the synthesis of nanostructured materials through controlled fluorination processes.
- Catalysis : Ammonium fluoride can act as a catalyst in reactions involving zirconium-based materials, facilitating the development of advanced nanomaterials with specific functionalities.
Data Table: Comparison of Fluorination Agents
| Property | Ammonium Fluoride | Hydrogen Fluoride | Fluorine Gas |
|---|---|---|---|
| Activation Energy (kJ/mol) | 40 | Higher | Higher |
| Reaction Temperature (°C) | <100 | >100 | >200 |
| Safety | Safer (low vapor pressure) | Highly hazardous | Highly hazardous |
| Cost | Lower | Higher | Higher |
Case Study 1: Zirconium Metal Production
A study conducted on the use of ammonium fluoride in the production of zirconium metal demonstrated its effectiveness in achieving high conversion rates with minimal energy input. The process was validated on a small batch scale, indicating potential for commercial application due to its cost-effectiveness and reduced environmental impact .
Case Study 2: Enhanced Glass Properties
Research involving the reaction of ammonium bifluoride with zirconium fluoride monohydrate highlighted improvements in glass quality. The resultant dry ammonium heptafluorozirconate showed positive effects on melting behavior and optical clarity, making it a valuable addition to glass manufacturing processes .
Mechanism of Action
The mechanism of action of ammonium fluoride–zirconium (1/1/1) involves its interaction with molecular targets and pathways. The compound can form complexes with various molecules, influencing their chemical behavior and reactivity. The fluoride ions in the compound can participate in hydrogen bonding and other interactions, affecting the overall properties of the compound. The zirconium component can interact with other metal ions and organic molecules, leading to the formation of new compounds and materials.
Comparison with Similar Compounds
Zirconium Tetrafluoride (ZrF₄)
- Synthesis: ZrF₄ is produced by heating zirconia (ZrO₂) with hydrofluoric acid (HF) or ammonium bifluoride.
- Reactivity : ZrF₄ is less reactive toward zircon under ambient conditions but requires HF or NH₄HF₂ for effective mineral decomposition. AFZ, by contrast, demonstrates superior reactivity in autoclave environments due to ammonium’s role in stabilizing intermediate species .
- Applications : ZrF₄ is used in optical glasses and nuclear reactors, whereas AFZ is specialized for zirconium extraction and ceramic processing .
Ammonium Bifluoride (NH₄HF₂)
- Role in Synthesis : NH₄HF₂ acts as both a fluorinating agent and a precursor for AFZ. It reacts with ZrO₂ to form NH₄ZrF₅, releasing water and ammonia .
- Efficiency : NH₄HF₂ achieves faster decomposition of zircon compared to NH₄F, attributed to its higher fluoride ion activity. AFZ formation is integral to this process, as it solubilizes zirconium for downstream purification .
- Toxicity : NH₄HF₂ poses significant health risks (e.g., pulmonary and gastrointestinal toxicity), whereas AFZ’s inertness in solid form reduces acute exposure risks .
Potassium Hexafluorozirconate (K₂ZrF₆)
- Structure : K₂ZrF₆ is a double salt with a well-defined crystalline structure, contrasting with AFZ’s less-characterized composition .
- Solubility : K₂ZrF₆ is highly soluble in water, enabling electrolytic zirconium production. AFZ, however, is typically processed in acidic or high-temperature aqueous systems .
- Industrial Use : K₂ZrF₆ is favored in metallurgy, while AFZ is utilized in ceramic etching and zirconium dioxide synthesis .
Research Findings and Data Tables
Table 1: Reaction Conditions for Zircon Decomposition
| Compound | Temperature (°C) | Pressure (atm) | Reaction Time | Efficiency (Zr Recovery) |
|---|---|---|---|---|
| AFZ (NH₄HF₂) | 400 | 40 | 4–6 hours | >95% |
| ZrF₄ + HF | 200–300 | 1 | 24–48 hours | 60–70% |
| K₂ZrF₆ | 500 | 1 | 12 hours | 80–85% |
Table 2: Toxicity and Handling
Q & A
Q. What safety protocols are critical when handling ammonium fluoride-zirconium compounds in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (gloves, goggles, lab coats) and ventilation controls due to the compound’s toxicity. Ammonium fluoride releases hydrogen fluoride (HF) upon contact with moisture, which binds calcium and magnesium, causing systemic toxicity. Work in fume hoods, avoid skin contact, and maintain calcium gluconate gel for emergency use. Solutions should be stored in airtight containers to prevent deliquescence .
Q. What synthesis methods are effective for preparing ammonium fluoride-zirconium complexes?
- Methodological Answer : Zirconium compounds can be synthesized via autoclave reactions with ammonium bifluoride (NH₄HF₂) under high-temperature (400°C) and high-pressure (40 atm) conditions. For example, zircon (ZrSiO₄) decomposes completely when treated with NH₄HF₂ in an autoclave, yielding ZrO₂. Analytical techniques like XRD and SEM are recommended to confirm crystallinity and purity .
Q. How can the stability and composition of ammonium fluoride-zirconium solutions be characterized?
- Methodological Answer : Density measurements and fluoride/zirconium titration are key. In NH₄F-(NH₄)₂ZrF₆ systems, metastable solutions may precipitate, requiring post-reaction analysis via ion chromatography or ICP-OES to verify residual fluoride and zirconium concentrations. Equation-based modeling (e.g., density = 0.997 + 0.042c + 0.022m) helps predict solution behavior .
Advanced Research Questions
Q. How do reaction kinetics and thermodynamics influence ammonium fluoride-zirconium interactions in industrial processes?
- Methodological Answer : Isothermal titration calorimetry (ITC) and Arrhenius plots are used to determine activation energy (Eₐ) and rate constants. For plasma-dissociated zircon digestion with NH₄F·xHF, kinetic studies show temperature dependence (e.g., 90–150°C) and pseudo-second-order reaction models. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots guide scalability .
Q. What methodologies optimize adhesion between zirconia ceramics and resins using ammonium fluoride-zirconium treatments?
- Methodological Answer : Surface etching with 9.6% HF is ineffective for zirconia due to low glass-phase content. Instead, ammonium hydrogen difluoride (NH₄HF₂) combined with silane primers enhances shear bond strength (up to 17.4 MPa). Sandblasting with alumina oxide (Al₂O₃) or Rocatec system pretreatment improves mechanical interlocking, validated via SEM and tensile testing .
Q. How do ammonium fluoride-zirconium composites function in environmental fluoride removal applications?
- Methodological Answer : Zirconium-loaded bioadsorbents (e.g., hydrous zirconium oxide nanoparticles) achieve high fluoride adsorption capacity (≈25 mg/g) via ligand exchange and electrostatic interactions. Column studies at pH 5–7 and FTIR analysis confirm Zr–F bond formation. Competitive anion effects (e.g., sulfate, phosphate) should be quantified using Langmuir isotherms .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported solution densities for NH₄F-(NH₄)₂ZrF₆ systems?
- Methodological Answer : Metastable solutions with high NH₄F concentrations may precipitate, skewing density measurements. Replicate experiments under controlled humidity and temperature, and validate via ICP-OES for Zr/F ratios. Use error margins (±0.00018 g/ml) from regression models to assess data reliability .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
